6-Chloro-N-(3-chloro-4-fluorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine
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Overview
Description
6-Chloro-N-(3-chloro-4-fluorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, chloro and fluoro substituents on the phenyl ring, and a pyrrolidine-1-carbonyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(3-chloro-4-fluorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of Substituents: The chloro and fluoro substituents on the phenyl ring can be introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while fluorination can be done using reagents like N-fluorobenzenesulfonimide.
Attachment of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the quinoline core with pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinolines with various functional groups.
Scientific Research Applications
6-Chloro-N-(3-chloro-4-fluorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(3-chloro-4-fluorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine: Lacks the chloro and fluoro substituents on the phenyl ring.
N-(3-chloro-4-fluorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine: Lacks the chloro substituent on the quinoline core.
6-Chloro-N-(4-fluorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine: Lacks the chloro substituent on the phenyl ring.
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the pyrrolidine-1-carbonyl group, makes 6-Chloro-N-(3-chloro-4-fluorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C20H16Cl2FN3O |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
[6-chloro-4-(3-chloro-4-fluoroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H16Cl2FN3O/c21-12-3-6-18-14(9-12)19(25-13-4-5-17(23)16(22)10-13)15(11-24-18)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) |
InChI Key |
JTYQLDXKBSQQJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)F)Cl)Cl |
Origin of Product |
United States |
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